1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid

Lipophilicity LogP Drug‑likeness

1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid (CAS 652172-63-9) is a synthetic, non‑chiral cyclohexane‑1‑carboxylic acid derivative bearing a 4‑(diethylamino)benzamido substituent at the 1‑position. With a molecular formula of C₁₈H₂₆N₂O₃ and a molecular weight of 318.4 g·mol⁻¹, it falls within the amido‑substituted cyclohexane carboxylic acid class.

Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
CAS No. 652172-63-9
Cat. No. B12539540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid
CAS652172-63-9
Molecular FormulaC18H26N2O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)O
InChIInChI=1S/C18H26N2O3/c1-3-20(4-2)15-10-8-14(9-11-15)16(21)19-18(17(22)23)12-6-5-7-13-18/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23)
InChIKeySQVMDWZFUKUPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid (CAS 652172-63-9): Physicochemical Profile & Comparator Context


1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid (CAS 652172-63-9) is a synthetic, non‑chiral cyclohexane‑1‑carboxylic acid derivative bearing a 4‑(diethylamino)benzamido substituent at the 1‑position . With a molecular formula of C₁₈H₂₆N₂O₃ and a molecular weight of 318.4 g·mol⁻¹, it falls within the amido‑substituted cyclohexane carboxylic acid class. Its computed physicochemical properties include a LogP of 3.44, a topological polar surface area (tPSA) of 69.6 Ų, two hydrogen‑bond donors, and four hydrogen‑bond acceptors . Unlike many in‑class analogs, this compound combines a tertiary amino group, a benzamide linker, and a free carboxylic acid on a fully saturated cyclohexane scaffold, creating a distinct hydrogen‑bonding and lipophilicity profile that differentiates it from urea‑linked, regioisomeric, or simplified cyclohexane‑acid counterparts.

Why Close Structural Analogs of 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid Cannot Be Freely Interchanged


Amido‑substituted cyclohexane carboxylic acids form a broad class with widely divergent physicochemical and pharmacological behaviors. Minor modifications—such as relocating the substitution position from the cyclohexane 1‑carbon to the 2‑carbon, replacing the benzoamide linker with a urea bridge, or removing the 4‑diethylamino group—produce substantial shifts in LogP, hydrogen‑bonding capacity, rotatable bond count, and molecular shape . These physicochemical descriptors directly govern membrane permeability, solubility, and target‑binding complementarity; consequently, generic substitution without empirical head‑to‑head data risks altering a compound’s pharmacokinetic and pharmacodynamic profile in unpredictable ways . The quantitative evidence below demonstrates that 1‑[4‑(diethylamino)benzamido]cyclohexane‑1‑carboxylic acid occupies a specific, non‑interchangeable region of property space relative to its closest commercially available analogs.

Quantitative Differentiation Evidence for 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid Versus Closest Scientific Analogs


Lipophilicity (LogP) Differentiation vs. the Urea‑Linked Regioisomer SC‑7290698

1‑[4‑(Diethylamino)benzamido]cyclohexane‑1‑carboxylic acid exhibits a computed LogP of 3.44, which is 0.12 units lower than that of the urea‑linked regioisomer 2‑({[4‑(diethylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid (SC‑7290698; LogP = 3.56) . The 3.4% lower lipophilicity arises from the replacement of the urea carbonyl with a benzamide carbonyl, altering the compound’s distribution coefficient and potentially its passive membrane diffusion rate.

Lipophilicity LogP Drug‑likeness Membrane permeability

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area (tPSA) Differentiation vs. SC‑7290698

The target compound presents four hydrogen‑bond acceptors (HBA) whereas the urea‑linked regioisomer SC‑7290698 presents only three . Despite the additional HBA, the computed tPSA values are nearly identical (69.64 Ų vs. 69.6 Ų) , indicating that the extra acceptor is intramolecularly occluded or otherwise does not contribute to the solvent‑accessible polar surface. This differential HBA‑to‑tPSA ratio suggests the target compound may engage in specific, non‑solvent‑exposed polar interactions that are absent in SC‑7290698.

Polar surface area Hydrogen bonding Drug‑likeness Oral bioavailability

Molecular Flexibility (Rotatable Bond Count) Differentiation vs. SC‑7290698 and DEAC

The target compound contains six rotatable bonds, double the count (three) observed in the urea‑linked analog SC‑7290698 and substantially more than the three rotatable bonds in the simplified analog 4‑(diethylamino)cyclohexane‑1‑carboxylic acid (DEAC) . The higher rotatable bond count in the target compound arises from the benzamido linker, which introduces exocyclic torsional degrees of freedom not present in the more rigid urea or directly‑attached amino‑cyclohexane scaffolds.

Conformational flexibility Rotatable bonds Entropy Binding

Molecular Weight and Substructure Differentiation vs. 1‑(Benzoylamino)cyclohexanecarboxylic Acid (Des‑diethylamino Analog)

1‑[4‑(Diethylamino)benzamido]cyclohexane‑1‑carboxylic acid has a molecular weight of 318.4 g·mol⁻¹, which is 71.1 g·mol⁻¹ (28.8%) higher than that of 1‑(benzoylamino)cyclohexanecarboxylic acid (MW = 247.29 g·mol⁻¹) . The mass difference arises exclusively from the para‑diethylamino substituent on the benzamide ring, which introduces a basic tertiary amine (predicted pKa ~8–9) absent in the des‑diethylamino analog. This structural increment shifts the compound from a neutral, low‑molecular‑weight benzamide to a moderately basic, higher‑molecular‑weight chemotype with distinct ionization behavior at physiological pH.

Molecular weight Substructure Amine basicity Lipophilicity

Chemical Linker Type (Amide vs. Urea) and Its Impact on Stability and Hydrogen‑Bond Directionality

The target compound employs a benzamide linker (Ar–CO–NH–cyclohexane), whereas SC‑7290698 uses a urea linker (Ar–NH–CO–NH–cyclohexane) . Amides adopt a rigid, planar trans‑configuration with a rotational barrier of ~16–20 kcal·mol⁻¹, whereas ureas possess a lower barrier (~10–12 kcal·mol⁻¹) and a different hydrogen‑bond directionality [1]. This fundamental difference affects both chemical stability (amide bonds are less susceptible to non‑enzymatic hydrolysis than ureas under physiological conditions) and the vector of the carbonyl oxygen hydrogen‑bond acceptor, which is oriented differently between the two linker types.

Chemical stability Amide bond Urea linker Hydrogen‑bond geometry

Optimal Research Applications for 1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid Based on Its Differentiated Property Profile


Chemical Probe Development Requiring a Moderate‑LogP, Amide‑Linked Scaffold with a Buried Hydrogen‑Bond Acceptor

The compound’s LogP of 3.44 and its four‑HBA‑yet‑moderate‑tPSA profile suit it for designing cell‑permeable chemical probes where one hydrogen‑bond acceptor needs to engage a target residue without increasing overall polarity . This is particularly relevant for CNS‑oriented probe campaigns where crossing the blood‑brain barrier is essential and excessive PSA is detrimental.

Fragment‑Based Drug Discovery (FBDD) Requiring a Flexible, Rule‑of‑Five‑Compliant Carboxylic Acid Building Block

With six rotatable bonds, a free carboxylic acid for conjugation or salt formation, and full compliance with Lipinski’s Rule of Five (MW <500, LogP <5, HBD ≤5, HBA ≤10) , this compound is an attractive fragment‑growing or fragment‑linking starting point. Its flexibility permits conformational sampling of diverse protein pockets, while the carboxylic acid facilitates rapid analoging via amide coupling or ester prodrug strategies.

Differentiation from Urea‑Based Screening Hits in Lead Optimization Programs

For lead series arising from urea‑containing hits (e.g., SC‑7290698), this compound offers an amide bioisostere with a higher rotational barrier and distinct hydrogen‑bond geometry . It is suitable for head‑to‑head structure‑activity relationship (SAR) studies where linker type is systematically varied to optimize metabolic stability and target residence time.

Procurement for Custom Library Design Targeting Aminergic or Peptidergic Receptors

The presence of a 4‑diethylaminoaryl motif—a privileged substructure in aminergic GPCR ligands—combined with a cyclohexane‑1‑carboxylic acid anchor, makes this compound a valuable core for diversity‑oriented synthesis of receptor‑targeted libraries. Its structural differentiation from the simpler 1‑benzamido analog (lacking the basic amine) ensures that libraries based on this scaffold probe a distinct region of chemical space.

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